Benzo[f]tetraphene-9,14-dione
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Overview
Description
Benzo[f]tetraphene-9,14-dione is a polycyclic aromatic hydrocarbon with the molecular formula C22H12O2. It is characterized by its complex structure, which includes multiple aromatic rings and ketone groups.
Preparation Methods
The synthesis of Benzo[f]tetraphene-9,14-dione typically involves the cyclization of precursor compounds under specific conditions. One common method includes the use of dibromo derivatives of benzo[m]tetraphene, followed by oxidative cyclodehydrogenation . The reaction conditions often require the presence of strong oxidizing agents and high temperatures to facilitate the formation of the desired polycyclic structure. Industrial production methods may involve similar synthetic routes but are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Benzo[f]tetraphene-9,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different substituents onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. .
Scientific Research Applications
Benzo[f]tetraphene-9,14-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
Mechanism of Action
The mechanism by which Benzo[f]tetraphene-9,14-dione exerts its effects is primarily related to its electronic properties. The compound’s structure allows for significant π-conjugation, which influences its interactions with other molecules and materials. The molecular targets and pathways involved depend on the specific application, such as electronic interactions in materials science or binding interactions in biological systems .
Comparison with Similar Compounds
Benzo[f]tetraphene-9,14-dione can be compared with other polycyclic aromatic hydrocarbons, such as:
Benzo[m]tetraphene: Similar in structure but differs in the position of the aromatic rings.
Naphthalene derivatives: Smaller polycyclic aromatic hydrocarbons with fewer rings.
Properties
CAS No. |
3228-74-8 |
---|---|
Molecular Formula |
C22H12O2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
benzo[b]triphenylene-9,14-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-11-5-6-12-18(17)22(24)20-16-10-4-2-8-14(16)13-7-1-3-9-15(13)19(20)21/h1-12H |
InChI Key |
SZMVHOFGIOFVTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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